2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a hydrazinyl linkage, and a pyridinylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with pyridin-3-ylmethyl acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinyl linkage can be reduced to form amines.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl linkage can form covalent bonds with active site residues, leading to inhibition of enzymatic activity. Additionally, the methoxybenzylidene group can participate in π-π interactions with aromatic residues, enhancing binding affinity. The pyridinylmethyl moiety may also contribute to the compound’s overall binding specificity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-[(2E)-2-(4-chlorobenzyl)oxy]-3-methoxybenzylidenehydrazino-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl moiety distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-14-6-2-4-12(8-14)11-19-20-16(22)15(21)18-10-13-5-3-7-17-9-13/h2-9,11H,10H2,1H3,(H,18,21)(H,20,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRHIJUWEPWMCY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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